This guide provides a detailed technical overview of Fusidic Acid-d6 (Fusidate-d6), a deuterium-labeled stable isotope of the antibiotic Fusidic Acid, including its chemical properties, research applications, and analytical methodologies relevant to drug development professionals.
The table below summarizes the core chemical and application data for this compound:
| Property Category | Specification |
|---|---|
| IUPAC Name | Deuterium-labeled Fusidic Acid |
| Synonyms | Fusidate-d6; SQ-16603-d6 [1] |
| Molecular Formula | C₃₁H₄₂D₆O₆ [1] |
| Molecular Weight | 522.75 g/mol [1] |
| CAS Number | Labeled analog of 6990-06-3 (unlabeled) [1] |
| Isotopic Purity | D6 (deuterium labeled) [1] |
| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS [1] |
| Biological Activity | Deuterated form of Fusidic Acid, a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome [1]. |
This compound is primarily used as a tracer and internal standard. Its utility derives from the biological activity of its parent compound, Fusidic Acid.
This optimized protocol for analyzing Fusidic Acid using Ultra-Performance Liquid Chromatography (UPLC) is based on an Application of Quality by Design (AQbD) principles [4]. The method can be adapted for this compound analysis.
Procedure:
The table below compares the key characteristics of Fusidic Acid-d6 and its parent compound.
| Feature | This compound | Fusidic Acid (Parent Compound) |
|---|---|---|
| Chemical Nature | Deuterium-labeled stable isotope [1] | Natural product antibiotic [2] [3] |
| Primary Application | Internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1] [4] | Antibiotic for treating bacterial infections [2] [3] |
| Mechanism of Action | Identical to Fusidic Acid: inhibits bacterial protein synthesis by binding to and stabilizing the Elongation Factor G (EF-G)-GDP-ribosome complex [1]. | Inhibits bacterial protein synthesis by binding to and stabilizing the Elongation Factor G (EF-G)-GDP-ribosome complex [2] [5] [6]. |
| Biological Activity | Used as a tracer; biological activity is not the primary purpose [1]. | Bacteriostatic antibiotic against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) [2] [7] [3]. |
| Molecular Weight | 522.75 g/mol [1] [4] | 516.71–516.72 g/mol [7] [3] |
| Chemical Formula | C₃₁H₄₂D₆O₆ [1] [4] | C₃₁H₄₈O₆ [7] [3] |
Fusidic Acid, and by extension this compound, specifically targets the bacterial protein synthesis machinery. The following diagram illustrates this process and the point of inhibition.
Fusidic acid binds to the Elongation Factor G (EF-G) after it has delivered its payload and GTP has been hydrolyzed to GDP. By stabilizing this EF-G-GDP-ribosome complex, fusidic acid prevents the release of EF-G, halting the cycle and freezing protein synthesis [2] [5] [6]. This ultimately leads to the inhibition of bacterial growth.
In research, this compound is primarily used as an internal standard in mass spectrometry-based assays to ensure accurate quantification.
The antibacterial activity of Fusidic Acid is highly dependent on its specific chemical structure. The table below summarizes critical structural features based on extensive SAR studies.
| Structural Feature | Role in Antibacterial Activity | Key Evidence |
|---|---|---|
| C-21 Carboxylic Acid Group | Indispensable [8]. | Esterification or removal abolishes anti-mycobacterial and antibacterial activity [6] [8]. |
| C-17-C-20 Double Bond & Side Chain | Crucial for correct orientation of the side chain [6]. | Saturation or modification often reduces activity; only one specific stereoisomer of the dihydro derivative retained full potency [6]. |
| C-3 Hydroxyl Group | Can be modified [8]. | Can be functionalized (e.g., to esters) without losing, and sometimes even enhancing, activity in certain derivatives [6] [8]. |
| C-11 Hydroxyl Group | Required for activity [8]. | Conversion to a ketone may retain some activity, but the group is important for binding [6]. |
| C-16 Acetoxy Group | Can be modified [6]. | Can be replaced by other groups (e.g., ethoxy) while maintaining activity [6] [8]. |
The table below summarizes the key characteristics of Fusidic Acid and its deuterated form, Fusidic Acid-d6.
| Characteristic | Fusidic Acid | This compound |
|---|---|---|
| Primary Role | Bacteriostatic antibiotic; active pharmaceutical ingredient (API) [1] [2] | Deuterated internal standard for analytical chemistry [3] [4] |
| Chemical Formula | C₃₁H₄₈O₆ [1] | C₃₁H₄₂D₆O₆ [3] [4] |
| Molecular Weight | 516.71 g/mol [1] | 522.75 g/mol [3] [4] |
| Mechanism of Action | Inhibits bacterial protein synthesis by preventing translocation of elongation factor G (EF-G) from the ribosome [1] [5] | Not applicable; used as a tracer, not for biological activity [4] |
| Research & Development Applications | - Treatment of Gram-positive bacterial infections, including MRSA [2]
This compound is not a therapeutic agent but a specialized research tool. Its core value lies in its use as an internal standard in mass spectrometry-based assays [3] [4]. The incorporation of six deuterium atoms increases its molecular mass without significantly altering its chemical structure or chromatographic behavior. When a known amount of this compound is added to a sample (e.g., plasma, tissue, formulation) before analysis, researchers can directly compare its signal to that of the native Fusidic Acid to achieve highly precise and accurate quantification. This method, known as stable isotope dilution, corrects for losses during sample preparation and variations in instrument performance [3].
The following diagram illustrates a typical experimental workflow using this compound as an internal standard for quantifying Fusidic Acid in a biological sample.
Experimental workflow for Fusidic Acid quantification using this compound as an internal standard.
Understanding the biological target of the native compound is fundamental. Fusidic Acid is a steroid antibiotic that acts as a protein synthesis inhibitor [1]. It is bacteriostatic and is particularly effective against Staphylococcus species, including MRSA [2] [5].
The diagram below outlines its mechanism of action at the molecular level.
Fusidic Acid inhibits bacterial protein synthesis by binding to the EF-G-ribosome complex.
Here are key methodological insights for working with these compounds, derived from the search results:
1. Introduction Fusidic Acid-d6 is a deuterium-labeled analog of Fusidic Acid, which is a steroid-based bacteriostatic antibiotic. As an internal standard, its primary application is in the quantitative analysis of Fusidic Acid using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Its use corrects for variability in sample preparation and instrument response, significantly improving the accuracy and reproducibility of analytical results.
2. Key Properties & Advantages The incorporation of six deuterium atoms ([2H]) increases its molecular weight compared to the unlabeled compound, creating a distinct mass difference that is easily detectable by mass spectrometry. This minimizes isotopic interference during analysis and allows for precise quantification.
The table below summarizes its core properties:
| Property | Description / Value |
|---|---|
| Compound Name | This compound (Fusidate-d6) [1] |
| Molecular Formula | C₃₁H₄₂D₆O₆ [1] |
| Molecular Weight | 522.75 g/mol [1] |
| CAS Number | Not specified in search results (Unlabeled Fusidic Acid CAS: 6990-06-3) |
| Application | Internal Standard for quantitative NMR, GC-MS, or LC-MS [1] |
| Biological Activity | Deuterated form of Fusidic Acid; inhibits bacterial growth by preventing the release of elongation factor G (EF-G) from the ribosome [1] |
3. Comparative Analysis with Fusidic Acid Using this compound as an internal standard offers significant advantages over the unlabeled compound for mass spectrometry-based methods.
| Feature | Fusidic Acid (Unlabeled) | This compound (Deuterated) |
|---|---|---|
| Primary Role | Analytic (compound to be measured) | Internal Standard (reference compound) |
| Molecular Weight | ~516.7 g/mol (estimated) | 522.75 g/mol [1] |
| MS Detection | Lower mass peak | Distinct, higher mass peak (M+6) |
| Function in Assay | Subject to sample loss & matrix effects | Corrects for sample loss & matrix effects |
Protocol 1: Sample Preparation for LC-MS/MS Quantification of Fusidic Acid
This protocol describes how to use this compound to accurately measure Fusidic Acid levels in a biological matrix, such as plasma.
1. Reagents and Materials
2. Preparation of Stock and Working Solutions
3. Sample Processing Workflow The following diagram illustrates the sample preparation steps to ensure consistent processing of calibration standards, quality controls, and unknown samples.
Protocol 2: LC-MS/MS Analysis and Quantification
1. Instrumentation Setup
2. Data Acquisition and Analysis
The overall analytical workflow, from sample injection to quantification, is summarized below.
Ultra-Performance Liquid Chromatography offers significant advantages for fusidic acid analysis, including enhanced speed, resolution, and sensitivity while reducing solvent consumption compared to conventional HPLC [1]. The application of Analytical Quality by Design principles ensures the development of a robust, reproducible, and economically viable method suitable for quality control and pharmaceutical analysis [1].
The following application note details an optimized and validated UPLC method for the determination of fusidic acid, developed using a systematic QbD approach.
The AQbD approach moves beyond the traditional "one-factor-at-a-time" method by using statistical design to understand the interaction between critical method parameters and their impact on analytical performance [1].
A 3² full factorial design is typically employed to investigate these factors. The experimental variables and the resulting optimized chromatographic conditions are summarized in the table below.
| Parameter | Details |
|---|---|
| Factorial Design | 3² full factorial design [1] |
| Independent Variables | Formic Acid Concentration (X1: 0.1%, 0.55%, 1.0%) & Column Temperature (X2: 25°C, 32.5°C, 40°C) [1] |
| Dependent Responses | Retention Time, Peak Area, Peak Height [1] |
| Optimized Condition | • Mobile Phase: 72% Acetonitrile / 28% Water (v/v) containing 0.1% Formic Acid [1] • Column Temperature: 40 °C [1] |
The workflow below illustrates the key stages of this method development process:
The analytical procedure is visualized in the following flowchart:
The developed method has been validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters are consolidated below [1].
| Validation Parameter | Result / Outcome |
|---|---|
| Linearity | Linear over the tested concentration range (e.g., 12.5–400 µg/mL for FA in other methods) [2]. Correlation coefficient (r) typically >0.99 [2] [4]. |
| Accuracy | Recovery close to 100% [1] [3]. |
| Precision | Coefficient of variation (CV) <2% [1] [3]. |
| Robustness | Method is robust under variations in temperature, pH, and mobile phase composition [1]. |
| Specificity | Capable of separating fusidic acid from its degradation products [1]. |
| LOD & LOQ | LOD can be as low as 1.33 µg/mL and LOQ 4.04 µg/mL for fusidic acid in other formulations [2]. |
While a specific protocol for This compound was not found, you can adapt the established method for fusidic acid with the following considerations:
This compound represents a deuterium-labeled isotopologue of the naturally occurring antibiotic fusidic acid, where six hydrogen atoms have been replaced with deuterium atoms. This strategic molecular modification yields a compound with nearly identical chemical properties to native fusidic acid while possessing a distinct mass differential that enables precise detection and quantification via mass spectrometry. As a bacteriostatic antibiotic, fusidic acid demonstrates potent activity against Gram-positive pathogens, including Staphylococcus aureus (including methicillin-resistant strains) and Enterococcus faecium, through inhibition of protein synthesis by stabilizing the elongation factor G (EF-G) complex on the bacterial ribosome [1]. The deuterated form maintains the core steroidal structure and mechanism of action while providing essential analytical advantages for quantitative mass spectrometry applications.
The primary application of this compound in research settings revolves around its role as an internal standard in mass spectrometric analyses, particularly for studying the metabolism, pharmacokinetics, and environmental fate of fusidic acid [2]. By incorporating this stable isotope-labeled version, researchers can achieve superior precision in quantification and tracking within complex biological matrices such as plasma, tissues, or environmental samples. The deuterium atoms confer enhanced molecular stability, reducing the incidence of exchange reactions and degradation pathways that often complicate the analysis of lighter isotopes. This stability makes this compound an indispensable tool in studies employing detailed mass balance or isotope dilution techniques, where accurate measurement of the parent compound is paramount to experimental integrity [2].
This compound possesses specific chemical characteristics that make it particularly suitable for mass spectrometry applications. The deuterium incorporation creates a predictable mass shift that can be readily distinguished from the native compound while maintaining nearly identical chromatographic behavior. The molecular structure consists of the characteristic fusidic acid backbone with deuterium atoms strategically placed to ensure stability and minimal hydrogen-deuterium exchange under physiological conditions.
Table 1: Chemical Properties of this compound
| Property | Specification | Analytical Significance |
|---|---|---|
| Molecular Formula | C₃₁H₄₂D₆O₆ | Defines elemental composition for mass calculation |
| Molecular Weight | 522.75 g/mol | 6 Da higher than native fusidic acid for MS discrimination |
| Chemical Purity | >95% (lot-specific) | Minimizes interference in quantitative analysis |
| Storage Conditions | -20°C, desiccated | Maintains stability and prevents degradation |
| Primary Application | Internal Standard for MS | Quantification of native fusidic acid in complex matrices |
The deuterium incorporation in this compound increases its molecular mass by 6 Da compared to the non-deuterated form, creating a distinct isotope pattern that can be easily resolved in mass spectrometry. This mass difference is sufficient to avoid overlapping isotopic distributions while maintaining nearly identical retention characteristics in chromatographic separation, which is crucial for accurate quantification. The structural integrity of the fusidic acid core is preserved, ensuring that the deuterated analog experiences the same extraction efficiency, matrix effects, and ionization characteristics as the analyte of interest [2].
Materials and Reagents:
Stock Solution Preparation:
Sample Extraction Procedure:
Quality Control Preparation:
Liquid Chromatography Conditions:
Mass Spectrometry Parameters:
Table 2: Optimal Mass Spectrometry Parameters for this compound Analysis
| Parameter | Fusidic Acid | This compound | Purpose |
|---|---|---|---|
| Precursor Ion (m/z) | 515.3 | 521.3 | Molecular ion selection |
| Product Ion 1 | 123.0 | 129.0 | Primary quantification |
| CE Product 1 | -35 eV | -35 eV | Fragment optimization |
| Product Ion 2 | 339.2 | 345.2 | Confirmatory transition |
| CE Product 2 | -25 eV | -25 eV | Confirmatory fragmentation |
| Retention Time | ~4.2 min | ~4.2 min | Chromatographic alignment |
The following Graphviz diagram illustrates the complete experimental workflow for the quantification of fusidic acid using this compound as an internal standard:
The quantification accuracy of fusidic acid in biological samples relies on the construction of a robust calibration curve using this compound as the internal standard. The isotope dilution methodology corrects for sample preparation losses, matrix effects, and instrumental variability. Prepare calibration standards as follows:
Table 3: Representative Calibration Curve Data for Fusidic Acid Quantification
| Theoretical Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| 0.1 | 0.0021 | 0.098 | 98.0 | 8.5 |
| 0.5 | 0.0103 | 0.487 | 97.4 | 6.2 |
| 1.0 | 0.0208 | 1.02 | 102.0 | 5.1 |
| 5.0 | 0.104 | 4.95 | 99.0 | 4.3 |
| 10.0 | 0.209 | 10.1 | 101.0 | 3.8 |
| 50.0 | 1.02 | 49.8 | 99.6 | 3.1 |
| 100.0 | 2.08 | 102 | 102.0 | 2.7 |
| 500.0 | 10.3 | 495 | 99.0 | 2.5 |
| 1000.0 | 20.5 | 985 | 98.5 | 2.9 |
The quantification process employs the internal standard method to calculate the concentration of fusidic acid in unknown samples. The calibration curve is generated by plotting the peak area ratio (native fusidic acid / this compound) against the theoretical concentration of native fusidic acid. A weighted linear regression (1/x² weighting) is typically applied to account for heteroscedasticity across the concentration range.
The concentration of fusidic acid in unknown samples is calculated using the equation derived from the calibration curve: [ \text{Concentration}{\text{unknown}} = \frac{\text{Peak Area Ratio}{\text{unknown}} - \text{Intercept}}{\text{Slope}} ]
Where the peak area ratio is determined from the MRM transitions for native fusidic acid (515.3 → 123.0) and this compound (521.3 → 129.0). The correlation coefficient (r) of the calibration curve should exceed 0.995, and back-calculated standards should fall within ±15% of theoretical values (±20% at the lower limit of quantification).
To ensure analytical reliability, the method should be thoroughly validated according to FDA and EMA bioanalytical method validation guidelines. Key validation parameters include:
The application of this compound in mass spectrometry extends across multiple research domains, leveraging its structural homology with the native compound and distinct mass signature. In pharmacokinetic studies, researchers employ this compound to quantify drug concentrations in plasma and tissues following administration, enabling precise determination of absorption, distribution, metabolism, and excretion parameters [2]. The high dosing regimen of fusidic acid (3 g on day 1, 1.2 g on subsequent days) necessitates reliable quantification methods to establish exposure-response relationships and optimize therapeutic regimens [1].
In environmental science, this compound serves as a tracer to investigate the fate and transformation of fusidic acid in soil and water systems. The deuterated analog allows researchers to distinguish between administered compound and environmental background, providing critical insights into the persistence and ecological impact of this antibiotic [2]. Additionally, this compound finds application in resistance mechanism studies, where researchers explore the molecular basis of decreased susceptibility in bacterial pathogens, particularly mutations in the fusA gene (encoding EF-G) or the presence of fusB-family resistance proteins [1]. The ability to precisely quantify fusidic acid concentrations in in vitro systems supports the development of novel analogs with improved resistance profiles.
This compound serves as a critical analytical tool for the precise quantification of fusidic acid in complex matrices using mass spectrometry. Its implementation as an internal standard following the detailed protocols outlined in this document enables researchers to achieve superior analytical performance with robust quantification, high precision, and accurate assessment of fusidic acid concentrations in various research contexts. The methodology leverages the fundamental advantages of isotope dilution mass spectrometry while addressing the specific analytical challenges presented by this important antibiotic compound.
This compound is a deuterium-labeled isotopologue of the naturally occurring antibiotic fusidic acid, where six hydrogen atoms have been replaced with deuterium atoms. This strategic labeling makes it an invaluable internal standard for quantitative analysis using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium incorporation results in a predictable mass shift that enables clear differentiation from the non-deuterated compound in mass spectrometric analysis, while maintaining nearly identical chromatographic behavior.
As a stable isotope-labeled compound, this compound is primarily employed in pharmaceutical research and development for method development, validation, and quality control applications. It serves as a critical reference standard that provides traceability and compliance with pharmacopeial standards (USP and EP) during the synthesis and formulation stages of drug development [1]. The compound finds particular utility in bioanalytical method development for quantifying fusidic acid in various matrices, pharmacokinetic studies to understand drug metabolism and distribution, and formulation analysis to determine drug loading and release profiles from advanced drug delivery systems. Its chemical structure retains the core tetracyclic steroidal framework of fusidic acid, with deuterium atoms strategically incorporated to maintain isotopic stability while providing the necessary mass differentiation for accurate quantification [2].
Researchers have developed and validated several reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of fusidic acid in various formulations, which can be adapted for use with this compound as an internal standard. These methods offer robust separation, excellent sensitivity, and reliable quantification for both the active pharmaceutical ingredient and its deuterated counterpart.
Table 1: Summary of HPLC Methods for Fusidic Acid Analysis
| Method Parameter | SLN Formulation Method [3] | Nanoemulsion-Based Gels Method [4] | Stability-Indicating Method [5] |
|---|---|---|---|
| Stationary Phase | C18 column | C18 column (250 mm × 4.6 mm, 5 μm) | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 μm) |
| Mobile Phase | Acetic acid, acetonitrile, methanol (30:60:10) | Water:acetonitrile (20:80), pH 3.3 | Gradient with methanol, phosphoric acid, water, and acetonitrile |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.7 mL/min |
| Injection Volume | 20 μL | 20 μL | Not specified |
| Detection | PDA at 235 nm | UV at 235 nm | UV at 235 nm |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Column Temperature | Not specified | 25°C | 40°C |
| Linearity Range | 0.24-0.36 mg/mL | 12.5-400 μg/mL | Not specified |
| Runtime | Not specified | 10 minutes | Not specified |
The chromatographic separation for all methods utilizes reversed-phase C18 columns, which provide excellent retention and separation for the relatively hydrophobic fusidic acid molecule. The mobile phases typically consist of acidified aqueous-acetonitrile mixtures, which enhance peak shape and improve separation efficiency. The consistent use of 235 nm as detection wavelength across multiple methods indicates this is the optimal wavelength for detecting fusidic acid and its deuterated form with maximum sensitivity [3] [4] [5]. The method developed for nanoemulsion-based gels demonstrates particularly broad linearity across a concentration range of 12.5 to 400 μg/mL, making it suitable for quantifying both low and high concentration samples [4].
Table 2: Method Validation Parameters for Fusidic Acid HPLC Methods
| Validation Parameter | SLN Formulation Method [3] | Nanoemulsion-Based Gels Method [4] |
|---|---|---|
| Linearity (R²) | 0.99 | Not specified (strong linearity reported) |
| Precision (% RSD) | < 2% | Within acceptance criteria |
| LOD | 4.0 μg/mL | 1.33 μg/mL |
| LOQ | 12.4 μg/mL | 4.04 μg/mL |
| Robustness | Not fully specified | Robust at temperature 23-27°C, pH 3.0-3.5, wavelength 230-240 nm, flow rate 0.8-1.2 mL/min |
| Specificity | Not specified | Effective separation from formulation components |
| Accuracy (% Recovery) | % RSD < 1% | Full recovery |
The validation data demonstrates that both methods exhibit excellent precision with percent relative standard deviation (% RSD) values well within the generally accepted limits of ≤2% for pharmaceutical analysis [3]. The method designed for nanoemulsion-based gels shows superior sensitivity with lower LOD and LOQ values, indicating it can detect and quantify smaller amounts of the analyte [4]. The robustness testing conducted on the nanoemulsion method confirms that it remains reliable despite small deliberate variations in method parameters, a critical factor for method transfer between laboratories and long-term use in quality control settings [4].
The following protocol outlines the specific conditions for analyzing this compound based on established methods for fusidic acid analysis [4]:
The sample preparation method varies depending on the formulation matrix:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is operating correctly:
This compound serves as an ideal internal standard for quantifying fusidic acid in advanced drug delivery systems, where accurate determination of drug loading and release profiles is essential for formulation optimization. Research has demonstrated its utility in analyzing solid lipid nanoparticles (SLNs), with reported entrapment efficiency of 87% ± 2% and sustained release characteristics showing 81% drug release within 24 hours [3]. Similarly, the method has been successfully applied to nanoemulsion-based gels, including both non-ionic and cationic formulations, where it enables precise quantification without interference from formulation excipients [4].
The application of this compound as an internal standard in these complex matrices corrects for analytical variability during sample preparation and analysis, including extraction efficiency variations, injection volume inconsistencies, and matrix effects. This correction capability is particularly valuable in formulation development studies, where researchers need to accurately determine key parameters such as entrapment efficiency, drug loading capacity, and in vitro release profiles under various conditions. The use of a deuterated internal standard significantly improves the accuracy and reliability of these determinations, especially when dealing with complex matrices that may contain interfering components [3] [4].
This compound is particularly valuable in stability-indicating methods for both fusidic acid alone and in combination with other drugs such as betamethasone-17-valerate in semi-solid pharmaceutical dosage forms [5]. These methods are specifically designed to separate and quantify the active pharmaceutical ingredients from their degradation products and process-related impurities, providing crucial information about drug stability under various storage conditions.
The gradient elution method developed for combination creams exemplifies this application, employing a sophisticated mobile phase system with carefully controlled proportions of methanol, phosphoric acid, water, and acetonitrile to achieve optimal separation of all relevant compounds [5]. When this compound is incorporated as an internal standard in such methods, it enables precise quantification despite the complex chromatographic profiles often encountered in stability samples. This approach provides pharmaceutical scientists with reliable tools for forced degradation studies, shelf-life determination, and quality control of commercial products, ensuring that patients receive medications with the required purity, potency, and safety profiles throughout their intended shelf life.
Method validation for this compound analytical procedures should follow ICH guidelines and incorporate specific acceptance criteria based on the intended application:
The following diagram illustrates the complete experimental workflow for this compound analytical method development and application:
Diagram 1: Experimental workflow for this compound analytical method development and application
Fusidic acid exerts its antibacterial effect through a unique mechanism involving the bacterial protein synthesis machinery. The following diagram illustrates this mechanism and the role of this compound in studying it:
Diagram 2: Mechanism of action of fusidic acid and application of this compound in analytical quantification
The application notes and protocols presented herein provide a comprehensive framework for the development, validation, and application of analytical methods for this compound. The well-established reversed-phase HPLC methods with UV detection at 235 nm offer robust and reliable approaches for quantifying this deuterated internal standard across various pharmaceutical formulations. The incorporation of this compound as an internal standard significantly enhances the accuracy, precision, and reliability of analytical methods, particularly when dealing with complex matrices such as solid lipid nanoparticles, nanoemulsions, and semi-solid dosage forms.
By following the detailed experimental protocols, validation guidelines, and troubleshooting recommendations provided in this document, researchers can implement these methods in their laboratories to support various stages of drug development, from formulation optimization to stability studies and quality control. The consistent demonstration of method validity across multiple parameters (linearity, precision, accuracy, specificity, and robustness) ensures that results obtained using these methods are scientifically sound and regulatory compliant, ultimately contributing to the development of safe and effective pharmaceutical products containing fusidic acid.
Fusidic acid is a steroid antibiotic primarily used to treat staphylococcal infections, including those caused by Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03–0.25 µg/ml [1]. According to 2025 European Committee on Antimicrobial Susceptibility Testing standards, Staphylococcus spp. are considered resistant to fusidic acid when the MIC exceeds 1 µg/ml [1]. Fusidic Acid-d6, a deuterated internal standard with six deuterium atoms, is essential for ensuring accurate quantification in bioanalytical methods, though its quality control follows the same rigorous validation pathways as the non-deuterated drug substance.
The validation strategy for analytical methods is defined as the collection and evaluation of data from the method development stage through routine quality control (QC) testing. This process establishes scientific evidence that an analytical method consistently delivers accurate and reliable results [2]. The guidance builds upon ICH Q2(R1) and incorporates modern quality expectations from ICH Q8(R2), Q9, and Q10 [2].
Table 1: Analytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Accuracy/Recovery | Measure of closeness to true value | 85-115% (varies by level) |
| Precision | Degree of scatter in results | RSD ≤15% (depending on level) |
| Repeatability | Precision under same conditions | RSD ≤10% for drug substance |
| Intermediate Precision | Lab-to-lab/analyst-to-analyst variation | RSD ≤15% |
| Specificity | Ability to measure analyte unequivocally | No interference from blank |
| Limit of Detection (LOD) | Lowest detectable amount | Signal-to-Noise ≥3:1 |
| Limit of Quantification (LOQ) | Lowest quantifiable amount | Signal-to-Noise ≥10:1, Accuracy/Precision within ±20% |
| Linearity & Range | Proportionality of signal to concentration | R² ≥0.990 over specified range |
| Robustness | Resilience to deliberate parameter changes | System suitability criteria met |
Forced degradation studies assess the stability-indicating properties of analytical methods and elucidate potential degradation pathways.
This protocol uses this compound as an internal standard but can be adapted for its own QC.
Stability testing provides evidence of how the quality of a drug substance varies under environmental factors. The ICH Q1 guideline outlines data expectations to support marketing authorization [3].
Table 2: Stability Testing Conditions for this compound
| Study Type | Storage Conditions | Minimum Testing Frequency | Key Test Parameters |
|---|---|---|---|
| Long-Term Testing | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products |
| Intermediate Testing | 30°C ± 2°C / 65% RH ± 5% | 0, 6, 9, 12 months (if required) | Appearance, Assay, Degradation Products |
| Accelerated Testing | 40°C ± 2°C / 75% RH ± 5% | 0, 3, 6 months | Appearance, Assay, Degradation Products |
Understanding the biological mechanism is crucial for comprehensive quality control, as it informs relevant bioassay development.
Diagram 1: Fusidic Acid Mechanism of Action: Fusidic acid binds EF-G•GDP on the ribosome after GTP hydrolysis, locking the complex and blocking translocation [1].
The following diagram illustrates the complete quality control workflow for this compound, from receipt to certification.
Diagram 2: this compound QC Workflow: Comprehensive testing workflow from sample receipt to certification.
For drug substances, stability testing must follow consolidated ICH Q1 guidance, which harmonizes previous guidelines (Q1A(R2), Q1B, Q1C, Q1D, Q1E, and Q5C) and provides guidance for complex biological products [3]. Key aspects include:
Robust quality control of this compound requires a systematic approach based on Analytical Method Validation principles [2] and ICH stability guidelines [3]. While fusidic acid acts by inhibiting bacterial protein synthesis through binding to EF-G [1], its deuterated form necessitates stringent chromatographic and spectrometric controls to ensure its reliability as an internal standard. The protocols and frameworks provided here offer researchers a foundation for ensuring the identity, purity, and stability of this compound in pharmaceutical development.
This compound is a deuterium-labeled form of the bacteriostatic antibiotic, Fusidic acid. It is used in research as a tracer and an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [1] [2]. The deuterium labeling (a stable hydrogen isotope) allows scientists to distinguish the compound from its non-labeled counterpart in complex biological systems, making it invaluable for tracking the compound's metabolism and distribution [1] [2].
The unlabeled Fusidic acid is a steroid antibiotic isolated from the fungus Fusidium coccineum. It inhibits bacterial protein synthesis by preventing the release of the translation elongation factor G (EF-G) from the ribosome [1] [3]. It is important to note that despite its steroid structure, it has no corticosteroid effects [1].
The primary applications of this compound are centered on its role as a tracer in metabolic and pharmacokinetic studies.
The following protocols outline the use of this compound for metabolite tracing and quantitative analysis.
This protocol describes how to prepare and use this compound to quantify unlabeled Fusidic acid in a biological sample.
This protocol uses this compound to identify and characterize the metabolic pathway of Fusidic acid.
The following diagram illustrates the logical workflow for the metabolite tracing protocol.
Workflow for tracing Fusidic Acid metabolites using this compound
The tables below summarize key data for this compound and its unlabeled counterpart, which is essential for experimental planning.
Table 1: Physicochemical Properties
| Property | This compound [1] | Unlabeled Fusidic Acid [3] |
|---|---|---|
| Molecular Formula | C31H42D6O6 | C31H48O6 |
| Molecular Weight | 522.75 g/mol | 516.71 g/mol |
| Elemental Analysis | Information not available in search results | C, 72.06%; H, 9.36%; O, 18.58% |
| LogP | Information not available in search results | 6.41 |
| Hydrogen Bond Donor Count | Information not available in search results | 3 |
| Hydrogen Bond Acceptor Count | Information not available in search results | 6 |
Table 2: Pharmacokinetic & Toxicokinetic Data of Unlabeled Fusidic Acid [3]
| Parameter | Value / Description |
|---|---|
| Oral Bioavailability | 91% (tablets); 22.5% (suspension in pediatric patients) |
| Protein Binding | 97% to 99% |
| Metabolism | Metabolites include dicarboxylic ester/acid, 3-keto fusidic acid, hydroxy fusidic acid, glucuronide fusidic acid, and a glycol metabolite. |
| Biological Half-Life | Approximately 5 to 6 hours in adults. |
| Use in Lactation | Data is limited. Levels in breastmilk after intravenous administration appear to be low. Topical application on nipples is not recommended as primary treatment for cracked nipples. |
This compound is the deuterium-labeled form of fusidic acid, a steroidal antibiotic originally isolated from the fungus Fusidium coccineum [1] [2]. This compound belongs to a unique class of antibiotics known as fusidanes and has maintained clinical relevance due to its continued effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens [3] [2]. The deuterium labeling in this compound provides distinct advantages for research applications, particularly in drug metabolism and pharmacokinetic studies where it serves as an excellent internal standard for quantitative analysis by LC-MS, GC-MS, or NMR techniques [1].
The primary mechanism of action of fusidic acid, and by extension its deuterated form, involves the specific inhibition of bacterial protein synthesis [2] [4]. Unlike many ribosomal-targeting antibiotics that bind directly to ribosomal RNA, fusidic acid specifically targets elongation factor G (EF-G), a essential translation factor required for protein synthesis in bacteria [2]. During the translation process, EF-G facilitates the translocation step, moving the nascent peptide chain from the A-site to the P-site of the ribosome while advancing the mRNA by one codon [2] [4]. Fusidic acid exerts its inhibitory effect by binding to and stabilizing the EF-G-GDP-ribosome complex after GTP hydrolysis, effectively preventing the release of EF-G from the ribosome [2] [4]. This action halts the translation process, resulting in the stalled protein synthesis and ultimately leading to bacterial growth inhibition.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | This compound (Fusidate-d6) [1] |
| Molecular Weight | 522.75 g/mol [1] |
| Chemical Formula | C₃₁H₄₂D₆O₆ [1] |
| Mechanism of Action | Inhibition of protein synthesis via binding to EF-G-GDP-ribosome complex [2] [4] |
| Primary Target | Bacterial Elongation Factor G (EF-G) [2] [4] |
| Spectrum of Activity | Primarily Gram-positive bacteria including Staphylococcus aureus (MRSA, MSSA) [2] |
| Research Applications | Tracer studies, internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1] |
Fusidic acid demonstrates potent antibacterial activity against susceptible bacterial strains, with minimum inhibitory concentration (MIC) values typically ranging from 0.125 mg/L to 32 mg/L depending on the specific strain and resistance mechanisms [5]. The following table summarizes key quantitative parameters related to fusidic acid's inhibitory activity and its interaction with various metabolic pathways and transporters:
Table 2: Quantitative Inhibition Parameters of Fusidic Acid
| Parameter | Value/Range | Experimental System | Significance |
|---|---|---|---|
| MIC for Susceptible S. aureus | 0.125 mg/L [5] | Bacterial growth inhibition | Baseline susceptibility threshold |
| MIC for Resistant S. aureus | Up to 32-64 mg/L [5] | Bacterial growth inhibition | Indicates resistance development |
| BCRP Inhibition (IC₅₀) | ~50-110 μM [3] [6] | MDCK-BCRP cells | Potential drug-drug interactions |
| OATP1B1 Inhibition (IC₅₀) | ~4-35 μM [3] [6] | HEK293-OATP1B1 cells | Hepatic transporter inhibition |
| CYP3A4 Inhibition (IC₅₀) | ~17-195 μM [3] [6] | Human liver microsomes | Metabolic pathway inhibition |
| Plasma Concentration | 102 mg/L (peak), 66 mg/L (trough) [2] | Human pharmacokinetics | Therapeutic exposure levels |
| Protein Binding | >95% [2] | Plasma protein binding | High degree of binding |
| Plasma Half-life | ~10-14 hours [2] | Human pharmacokinetics | Extended elimination half-life |
The inhibition of hepatic transporters and metabolic enzymes by fusidic acid provides crucial insights for drug-drug interaction studies, particularly explaining the observed interactions with statin medications that can lead to rhabdomyolysis [3] [6]. The concentrations at which these interactions occur are clinically achievable, with maximum theoretical gastrointestinal concentrations reaching approximately 4 mM after a 550-mg oral dose, and maximum total concentrations in the liver inlet reaching up to 223 μM upon multiple dosing [3].
Objective: To evaluate the inhibition of bacterial protein synthesis through EF-G binding using this compound as a tracer.
Materials:
Methodology:
Data Analysis: Calculate IC₅₀ values for EF-G binding inhibition and determine the effects on protein synthesis rates. This compound stabilizes the EF-G-GDP-ribosome complex, preventing EF-G release and subsequent translocation [2] [4].
Objective: To assess the inhibitory potential of this compound on key hepatic transporters (OATP1B1 and BCRP) using overexpressing cell systems.
Materials:
Methodology:
Data Analysis: Calculate the apparent permeability (Papp) and IC₅₀ values for transporter inhibition. The clinically relevant concentrations for intestinal and hepatic inhibition are achievable with oral dosing [3] [6].
Objective: To determine the inhibitory effects of this compound on cytochrome P450 enzymes, particularly CYP3A4.
Materials:
Methodology:
Data Analysis: Determine IC₅₀ values for CYP3A4 inhibition by monitoring the decrease in metabolite formation rate in the presence of this compound.
Diagram 1: this compound Mechanism of Action - This diagram illustrates how this compound stabilizes the EF-G-GDP-ribosome complex, preventing EF-G release and inhibiting protein translocation [2] [4].
Diagram 2: Transporter Inhibition Assay Workflow - This workflow outlines the key steps for assessing this compound inhibition of hepatic transporters OATP1B1 and BCRP [3].
Bacterial resistance to fusidic acid develops primarily through two mechanisms: chromosomal mutations in the fusA gene encoding EF-G, or acquisition of horizontally transferred resistance determinants (far1/fusB, fusC, fusD) [5] [2]. Mutations in fusA, particularly the H457Y substitution, result in structural changes to EF-G that decrease fusidic acid binding affinity while often imposing a fitness cost manifesting as reduced growth rates and virulence factor expression [5]. The far genes encode protective proteins that bind to EF-G and prevent fusidic acid interaction through a target protection mechanism [2].
This compound serves as a valuable research tool in several key applications:
Metabolic Tracer Studies: The deuterium labeling allows precise tracking of fusidic acid metabolism and disposition in in vitro and in vivo systems [1].
Quantitative Internal Standard: As a stable isotopically-labeled analog, this compound provides optimal internal standardization for LC-MS/MS analyses, improving accuracy and precision in pharmacokinetic studies [1].
Drug-Drug Interaction Research: The ability to monitor fusidic acid concentrations simultaneously with other drugs enables detailed interaction studies, particularly relevant given its inhibition of CYP3A4, BCRP, and OATP1B1 [3] [6].
Resistance Mechanism Elucidation: this compound can be employed in binding studies to quantify affinity differences between wild-type and mutant EF-G proteins, helping characterize resistance mechanisms at the molecular level.
This compound represents a powerful research tool for investigating protein synthesis inhibition mechanisms and associated drug interactions. Its deuterium labeling provides distinct advantages for quantitative analysis and tracer studies, particularly when investigating the complex pharmacokinetic and pharmacodynamic relationships of this unique antibiotic. The protocols outlined herein enable comprehensive characterization of its inhibitory activity against both bacterial protein synthesis and human metabolic pathways, providing critical insights for antibiotic development and drug safety assessment. As fusidic acid continues to gain importance in addressing MRSA infections, this compound will play an increasingly valuable role in optimizing its therapeutic application and understanding resistance mechanisms.
Fusidic Acid-d6 is a deuterium-labeled analog of Fusidic Acid, incorporating six deuterium atoms. This stable isotope does not alter the core biological activity but makes the molecule distinguishable by mass spectrometry.
The primary application of this compound is in the development and validation of bioanalytical methods for quantifying Fusidic acid, particularly in complex matrices like solid lipid nanoparticles (SLNs) or biological fluids.
The table below summarizes a validated HPLC method for Fusidic acid, which can be adapted for LC-MS with this compound as the internal standard [3].
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Detection | Photo-Diode Array (PDA) at 235 nm |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetic Acid : Acetonitrile : Methanol (30:60:10 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Linear Range | 0.24 - 0.36 mg/mL |
| Correlation Coefficient (r) | 0.99 |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 4.0 µg/mL |
| Limit of Quantitation (LOQ) | 12.4 µg/mL |
This method was successfully used to determine critical quality attributes of a Fusidic Acid-loaded SLN formulation, demonstrating its practical application [3]:
This protocol outlines the steps for using this compound as an internal standard to accurately measure Fusidic Acid in a solid lipid nanoparticle formulation.
Adapt the validated HPLC method for LC-MS compatibility [3].
The following diagram illustrates the mechanism by which the parent compound, Fusidic Acid, exerts its antibacterial effect, a key aspect of its biological activity [2].
When implementing a method with this compound, the following parameters should be validated according to ICH guidelines to ensure reliability [3].
| Validation Parameter | Acceptance Criteria (Example) |
|---|---|
| Specificity | No interference at the retention times of analyte and IS. |
| Linearity & Range | Correlation coefficient (r) > 0.99. |
| Precision | Intra- and inter-day % RSD ≤ 15% (LLOQ: ≤ 20%). |
| Accuracy | Mean recovery within 85-115% (LLOQ: 80-120%). |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | % RSD of system suitability parameters < 2% with deliberate variations. |
This compound is an indispensable tool for the precise and accurate quantification of Fusidic Acid in advanced pharmaceutical formulations like SLNs and in pharmacokinetic studies. Its use as an internal standard in LC-MS methods significantly enhances data quality by correcting for analytical variability, ensuring that researchers can reliably measure critical parameters such as entrapment efficiency and drug release profiles.
Optimizing NMR spectra is a systematic process. The following diagram outlines a logical workflow to diagnose and resolve common issues that affect peak resolution.
Based on the search results, here are specific parameters you can adjust to enhance resolution. These are particularly critical when working with complex molecules or membrane proteins in drug discovery research [1].
The table below summarizes critical parameters for optimization, drawing from a study that developed NMR-based fragment screening protocols for membrane protein targets [1].
| Optimization Area | Parameter | Example/Goal | Rationale & Application Notes |
|---|---|---|---|
| Pulse Program | Use modern, sensitivity-optimized sequences (e.g., SOFAST-HMQC, BEST-TROSY) [1]. | For a ~15 kDa protein, BEST-TROSY provided superior resolution over standard HSQC [1]. | Reduces acquisition time and improves signal-to-noise for higher throughput screening. Essential for larger proteins or protein-ligand complexes. |
| Sample Conditions | Protein concentration; Protein-to-micelle ratio (for membrane proteins); DMSO concentration [1]. | Optimize for each specific target. Keep DMSO-d6 concentration consistent and as low as possible [1]. | High concentrations can cause aggregation and line broadening. A proper protein-to-micelle ratio ensures a homogeneous sample. |
| Solvent & Additives | Use deuterated solvents. Buffers can help control pH. | Methanol-d4 (with CD3OD) was effective for broad metabolite coverage in botanical studies [2]. | Deuterated solvents provide a lock signal. Buffers like phosphate in D2O minimize pH-related chemical shift variations, improving spectral consistency [2]. |
Here are practical methodologies you can adapt and include in your troubleshooting guides.
1. Optimizing NMR Acquisition Parameters for Protein-Ligand Studies This protocol is adapted from a study on fragment-based drug discovery for membrane proteins [1].
2. Sample Preparation for Metabolite Fingerprinting (Applicable to Small Molecules) This protocol focuses on solvent extraction for reproducible NMR, which can be relevant for analyzing fusidic acid in complex mixtures [2].
Q1: My NMR peaks are broad and poorly resolved. What are the most common causes? A1: The most frequent causes are poor sample preparation and suboptimal instrument conditions. First, ensure your sample is properly dissolved in a deuterated solvent, free of particulate matter (filter or centrifuge if needed), and not overly concentrated. Second, check that the NMR instrument is correctly shimmed and the probe is well-tuned for your sample [3].
Q2: How can I confirm that a change in the spectrum is due to ligand binding and not just poor resolution? A2: True binding events cause specific changes, such as chemical shift perturbations (movement of peaks), changes in peak intensity, or line broadening for intermediate-exchange kinetics. These changes should be dose-dependent (i.e., they increase with higher ligand concentration). Improving resolution by optimizing the parameters in the tables above will make these binding signatures clearer and more interpretable [1] [3].
Q3: Why is the chemical shift of my -OH peak so variable and sometimes disappears? A3: The hydrogen in an -OH group is exchangeable. Its chemical shift is highly sensitive to concentration, temperature, pH, and trace water in the sample. If you add a few drops of deuterium oxide (D2O) to your sample and re-measure the spectrum, the -OH peak will disappear because the hydrogen exchanges with deuterium. This is a classic test to identify exchangeable protons [4] [5].
The following table summarizes critical parameters from established UPLC methods for fusidic acid, which can serve as a starting point for your development [1].
| Parameter | Setting in Optimized FA Method | Impact & Considerations |
|---|---|---|
| Analytical Column | HSS C18 (2.1 × 50 mm, 1.7 μm) [1] | Sub-2μm particles are key for UPLC performance, providing high resolution and speed. |
| Mobile Phase | 72% Acetonitrile : 28% Water (+ 0.1% Formic Acid) [1] | Organic modifier strength affects retention; acid modifier improves peak shape & MS compatibility. |
| Flow Rate | Not explicitly stated, but low rates (e.g., 0.3 mL/min) are common for UPLC [2]. | Higher flow increases backpressure & shortens runtime; lower flow improves sensitivity. |
| Column Temperature | 40 °C [1] | Higher temperature reduces backpressure & retention time; must be optimized for resolution. |
| Detection (PDA) | ~235 nm [3] | Standard for fusidic acid; confirm λ_max for your specific instrument and solvent. |
| Injection Volume | 1-5 μL (typical for UPLC) | Must be optimized to maintain peak shape and avoid column overloading. |
| Retention Time | ~1.18 min [1] | A short RT indicates a fast, efficient method suitable for high-throughput analysis. |
Here is a step-by-step protocol for a fusidic acid UPLC method, developed using a Quality by Design (QbD) approach [1].
This FAQ table addresses specific problems users might encounter during their fusidic acid UPLC experiments.
| Problem | Possible Causes | Solutions & Checks |
|---|
| Peak Tailing | - Column degradation
The following diagram illustrates the systematic workflow for optimizing a fusidic acid UPLC method using a Design of Experiments (DoE) approach, as detailed in the search results [1].
| Issue Description | Potential Causes & Relationship to Column Temperature | Recommended Solutions & Adjustments |
|---|---|---|
| Long Retention Time | Low column temperature reducing the speed of analyte interaction with the stationary phase [1]. | Increase column temperature (e.g., from 25°C to 40°C) to decrease retention time [1]. |
| Poor Peak Shape (Tailing/Broadening) | Temperature potentially interacting with mobile phase composition (e.g., formic acid concentration), affecting mass transfer [1]. | Optimize temperature and mobile phase simultaneously. A higher temperature (40°C) with low formic acid (0.1%) can improve resolution [1]. |
| Irreproducible Retention Times | Inconsistent column temperature control between runs [1]. | Ensure the column oven is correctly set and maintained at the target temperature (e.g., 25°C, 32.5°C, or 40°C) [1]. |
| Method Not Robust | Method developed at a single temperature without considering normal operational variations [1]. | Use a DoE approach to test a range (e.g., 25°C to 40°C). A method is robust if it withstands minor temperature fluctuations within this range [1]. |
Q1: What is the typical column temperature range for analyzing Fusidic Acid and its deuterated form? Based on experimental designs, a practical and robust temperature range for analysis is between 25°C and 40°C [1]. The optimal point within this range depends on your specific chromatographic goals, such as balancing analysis speed with peak resolution.
Q2: How does column temperature specifically affect the analysis of Fusidic Acid-d6? While the studies were performed on non-deuterated Fusidic acid, the chemistry is identical, so the effects apply directly to this compound. Increasing the column temperature typically shortens the retention time. For instance, one study showed that increasing the temperature from 25°C to 40°C, while using a low concentration of formic acid, was part of an optimized method that achieved a short retention time of 1.18 minutes [1]. Temperature can also interact with the mobile phase to influence critical peak parameters like peak height and area [1].
Q3: What is a systematic approach to optimizing column temperature for my this compound method? The most effective approach is to use Analytical Quality by Design (AQbD) principles and a Design of Experiments (DoE) [2] [1]. Instead of testing one factor at a time, you systematically vary column temperature and mobile phase composition (e.g., formic acid concentration) together. This allows you to model their interactions and identify a robust "method operable design region" where your analysis is reliable despite small, normal variations in method parameters [1]. The workflow for this approach is summarized below.
The following are summaries of key methodologies from the search results that specifically investigated chromatographic parameters for fusidic acid.
1. UPLC Method Development and Optimization using DoE [1] This study provides a direct investigation of column temperature effects.
2. Stability-Indicating HPLC Method employing AQbD [2] This study underscores the importance of a systematic approach to method development.
Retention time instability in HPLC/UPLC can stem from the mobile phase, the column, instrument hardware, or the sample itself [1]. The table below summarizes common causes and solutions.
| Category | Specific Cause | Solution and Preventive Measure |
|---|
| Mobile Phase | • Selective evaporation of volatile components (e.g., acetonitrile, formic acid, TFA) [2] [1]. • Chemical degradation or microbial growth in aqueous phases [1]. • pH shift, especially with volatile buffers [1]. | • Use tightly sealed bottles; avoid foil wraps [2]. • Prepare fresh mobile phase frequently (buffers weekly) [1]. • Use temperature-controlled, dynamic mixing if possible [2]. | | Chromatographic Column | • Active Sites: Irreversible binding to surface silanol groups, especially in new columns [2]. • Column Aging: Normal degradation over 500-2000 injections [1]. • Contamination: Build-up of sample components altering the stationary phase [2]. | • Use high-quality columns with Type B silica and low metal content [2]. • Perform "priming injections" (10x concentration) to condition new column [2]. • Use a guard column; replace aged column [2] [1]. | | Instrument & Hardware | • Leaks: Small, slow leaks may not form droplets [2]. • Pump Issues: Faulty check valves or worn seals cause flow rate inaccuracy [1]. • Column Temperature Fluctuations [1]. | • Check unions/connections with lab tissue for "dark blue shadow" of liquid [2]. • Verify flow rate with volumetric flask; perform regular pump maintenance [1]. • Always use a column oven set ≥30-35°C for stability [1]. | | Sample & Analysis | • Sample Interactions: Components binding with active sites in column [2]. | • Use a guard column for complex or "dirty" samples [2]. |
Here are specific methodologies from recent studies on fusidic acid that you can adapt for FA-d6 analysis.
1. Robust UPLC Method using Analytical Quality by Design (AQbD)
A 2023 study developed a robust UPLC method for fusidic acid by systematically optimizing two Critical Method Parameters (CMPs) [3].
This method was validated and proven to separate fusidic acid from its degradation products, making it a strong, stability-indicating starting point [3].
2. Stability-Indicating HPLC Method with AQbD
A 2019 study developed a stability-indicating method for fusidic acid in a topical gel, which is crucial for understanding how the drug behaves under stress [4].
The following diagram illustrates the logical workflow for diagnosing and resolving retention time drift, based on the troubleshooting principles.
Key Parameters to Monitor and Optimize:
For FA-d6 analysis, begin with the provided UPLC protocol and systematically troubleshoot using the guide. The most reliable approach is to use a well-controlled, quality column, prepare mobile phase fresh and frequently, and maintain consistent instrument conditions.
Robustness tests whether an analytical method remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1]. The table below summarizes the operational ranges that demonstrate robustness for a fusidic acid HPLC method, which can serve as a starting point for your FA-d6 method.
| Parameter | Normal Condition | Robustness Range | Impact of Deviation |
|---|---|---|---|
| Column Temperature | 25°C | 23°C to 27°C [1] | Longer retention times at lower temperatures; shorter at higher temperatures [2]. |
| Mobile Phase pH | 3.3 | 3.0 to 3.5 [1] | Can alter peak shape, retention time, and resolution [1] [3]. |
| Detection Wavelength | 235 nm | 230 nm to 240 nm [1] | Affects sensitivity (peak height/area); lower or higher wavelengths may reduce response. |
| Flow Rate | 1.0 mL/min | 0.8 to 1.2 mL/min [1] | Higher pressure and shorter retention at increased flow; lower pressure and longer retention at decreased flow. |
| Mobile Phase Composition | Acetonitrile:Water (80:20) | Acetonitrile 78% to 82% [1] | Higher organic % shortens retention time; lower organic % increases it [2]. |
The following workflow visualizes the systematic process for developing and validating a robust analytical method using an Analytical Quality by Design (AQbD) approach, which is recommended for thorough understanding and control [2] [3].
Q1: What could be causing a split or fronting peak for my FA-d6 analyte?
Q2: Why is the retention time of FA-d6 shifting inconsistently between runs?
Q3: How can I improve the sensitivity of my method for low concentrations of FA-d6?
Here are detailed methodologies for critical experiments cited in the troubleshooting guides.
This test is designed to verify that the method performs reliably within specified parameter ranges.
This test should be performed before each analytical run to ensure the system is working correctly.
The table below summarizes the core identity and primary application of this compound, a deuterated internal standard used in research [1] [2].
| Property | Description |
|---|---|
| Common Name | This compound [1] [2] |
| Synonyms | Fusidate-d6; SQ-16603-d6 [2] |
| Molecular Formula | C₃₁H₄₂D₆O₆ [1] [2] |
| Molecular Weight | 522.75 g/mol [1] [2] |
| Core Application | Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [2]. |
| Stability Feature | Deuterium atoms replace hydrogen, reducing exchange reactions and degradation for more stable tracing [1]. |
While the search results do not contain specific stability data for this compound in solution, they describe established methods for analyzing the parent compound, Fusidic Acid. The table below summarizes these key methodologies.
| Method | Principle | Reported Analytes | Key Points |
|---|---|---|---|
| LC-MS/MS [3] | Liquid chromatography separation with tandem mass spectrometry detection. | Fusidic acid in human plasma. | High sensitivity (0.0200-50.0 mg/L), uses deuterated internal standard (tetrahydrofusidic acid) for precise quantification [3]. |
| First-Derivative UV Spectrophotometry [4] | Mathematical processing of UV spectrum to resolve the analyte signal. | Fusidic acid and sodium fusidate in pharmaceutical forms. | Simple method for formulated products; uses a weak UV shoulder at ~228 nm [4]. |
| Spectrophotometric Method [5] | Colorimetric reaction with acetic anhydride and sulfuric acid reagent. | Fusidic acid in raw materials and during biosynthesis. | Used for quality control in production; reported error <2% [5]. |
Here are detailed methodologies for the key analytical techniques cited in the literature.
This method, adapted from a population pharmacokinetics study, is highly relevant for using this compound as an internal standard [3].
This method is suitable for analyzing Fusidic Acid in pharmaceutical dosage forms without complex separation [4].
Q1: Why is my this compound signal low or variable in LC-MS analysis?
Q2: How can I improve the accuracy of my Fusidic Acid quantification?
The following diagram illustrates the recommended workflow for developing and troubleshooting a robust LC-MS method for Fusidic Acid using this compound.
The table below summarizes two established HPLC methods suitable for analyzing fusidic acid and, by extension, its deuterated form (FA-d6) and related impurities. You can adapt the core parameters for separating FA-d6 degradation products.
| Parameter | Method 1: For Nanoemulsion Gels [1] | Method 2: Stability-Indicating [2] |
|---|---|---|
| Objective | Quantification in nanoemulsion-based gels | Stability-indicating method; separation from degradation products |
| Column | C18 (250 mm x 4.6 mm, 5 µm) [1] | Octadecyl silyl silica C18 (5 µm) [2] |
| Mobile Phase | Acetonitrile : Water (80:20), pH 3.3 (0.001 M acetic acid) [1] | Mixture of Methanol : Acetonitrile (5:95) and 0.1% orthophosphoric acid in water (60:40), pH 2.8 [2] |
| Flow Rate | 1.0 mL/min [1] | (Information not specified in detail) |
| Detection Wavelength | 235 nm [1] | 235 nm [2] |
| Linearity Range | 12.5 - 400 µg/mL [1] | (Information not specified in detail) |
| Key Application | Robust method for complex formulations; LOD: 1.33 µg/mL, LOQ: 4.04 µg/mL [1] | Specifically designed to separate the parent drug from its degraded products [2] |
Here are answers to common issues you might encounter when developing your separation method for FA-d6 degradation products.
Q1: Why am I getting peak tailing, and how can I fix it?
Q2: How can I ensure my method separates FA-d6 from its specific degradation products?
Q3: My method lacks robustness. What parameters should I test?
Below is a detailed workflow for developing and validating your separation method for FA-d6 degradation products, incorporating an AQbD approach.
Step-by-Step Guide:
The table below consolidates key data on fusidic acid and its deuterated form from the search results.
| Property | Fusidic Acid (Standard) | Fusidic Acid-d6 (Deuterated Standard) |
|---|---|---|
| CAS Number | 6990-06-3 [1] | Information missing from search results |
| Molecular Formula | C31H48O6 [1] | C31H42D6O6 [2] [3] |
| Molecular Weight | 516.71 g/mol [1] | 522.75 g/mol [2] [3] |
| Purity | ≥98% [1] | For research use only [2] [3] |
| Mechanism of Action | Protein synthesis inhibitor; prevents translocation by inhibiting elongation factor G (EF-G) release from the ribosome [4] [1]. | Same as Fusidic Acid [2]. |
| Primary Analytical Application | Active pharmaceutical ingredient; quantification in formulations (e.g., SLNs) [5] [6]. | Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [2] [3]. |
| Reported HPLC Method (for FA) | Stationary Phase: C18 column Mobile Phase: Acetic acid:acetonitrile:methanol (30:60:10, v/v) Flow Rate: 1.5 mL/min Detection: PDA at 235 nm Injection Volume: 20 µL Linearity: 0.24-0.36 mg/mL (R²=0.99) LOD/LOQ: 4.0 µg/mL / 12.4 µg/mL [5] | Not specifically available, but used as an internal standard in such methods. | | Solubility (DMSO) | ~100 mg/mL (~193.53 mM) [1] | Information missing from search results | | Protein Binding | 97-99% [1] | Information missing from search results | | Biological Half-Life | ~5-6 hours (in adults) [1] | Information missing from search results |
While a specific protocol for this compound is not detailed, the established methods for standard fusidic acid provide a foundation for using the deuterated form as an internal standard.
HPLC Analysis of Fusidic Acid: The developed method for fusidic acid in solid lipid nanoparticles (SLNs) uses a C18 column with an isocratic elution of a mobile phase consisting of acetic acid, acetonitrile, and methanol (30:60:10). The flow rate is 1.5 mL/min, and detection is performed with a photodiode array (PDA) detector at 235 nm. The sample preparation did not require thermal treatment. This method was validated per ICH guidelines and showed good linearity, precision, and sensitivity [5].
Role of this compound in Analysis: this compound is a chemically identical version of fusidic acid with a higher molecular weight due to deuterium atoms. It is used as an internal standard in methods like LC-MS. When added to a sample at a known concentration before processing, it accounts for variations in sample preparation and instrument response, allowing for highly accurate quantification of the standard fusidic acid [2] [3].
The following diagram illustrates a typical experimental workflow for using this compound in a quantitative analytical method:
Although direct comparative data is limited, here are the key aspects you should focus on when validating a method using this compound:
The table below summarizes the core differences between these two compounds.
| Feature | Sodium Fusidate | Fusidic Acid-d6 |
|---|---|---|
| Chemical Nature | Sodium salt of Fusidic Acid [1] [2] | Deuterium-labeled Fusidic Acid [3] |
| Primary Application | Antibacterial agent for treatment [1] [2] | Internal standard for quantitative analysis in research [3] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to elongation factor G (EF-G) [4] [5] | Same as Fusidic Acid; used as a tracer [3] |
| Research Use | Preclinical development of new formulations [6] [7] | Analytical chemistry (LC-MS, GC-MS, NMR) [3] |
| Status | Approved, Investigational drug [1] | Research-use only chemical [3] |
| Key Differentiator | Therapeutic effect against Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [4] | Analytical tool; its deuterium atoms allow it to be distinguished from non-labeled fusidic acid in mass spectrometry [3] |
Sodium Fusidate and this compound are typically used in separate experimental workflows. The diagram below illustrates their distinct roles in research.
Experimental data for Sodium Fusidate often comes from studies developing more effective topical formulations.
This compound is used specifically as an internal standard in bioanalytical methods.
The table below lists two examples of fusidic acid reference standards identified in the search results. Please note that these are for the unlabeled fusidic acid, not the deuterated Fusidic Acid-d6 you specified.
| Vendor | Product/Catalog Number | Traceability | Intended Use |
|---|---|---|---|
| Sigma-Aldrich [1] | PHR2810 (Pharmaceutical Secondary Standard) | Traceable to Ph. Eur. Y0001411 [1] | For quality control in pharmaceutical labs; use in analytical applications like release testing and method development [1]. |
| SynZeal [2] | SZ-F020001 | Can be traced against USP or EP standards "based on feasibility" [2] | For analytical method development, method validation (AMV), and QC applications for ANDA or commercial production [2]. |
The United States Pharmacopeia (USP) is a primary source for official reference standards. While the search results confirm that USP provides over 3,500 reference standards, the specific monograph for fusidic acid was not listed in the materials I reviewed [3] [4].
Although direct data on this compound is unavailable, the search results contain detailed methodologies for analyzing fusidic acid in formulations, which could inform your experimental plans. The two protocols below use reversed-phase HPLC and are validated per ICH guidelines.
Protocol 1: Simultaneous Assay of a Topical Cream [5]
Protocol 2: Assay of Nanoemulsion-Based Gels [6]
The workflow for these analytical methods can be summarized as follows, which is a common approach for such assays:
To obtain the detailed comparison for This compound that you require, I suggest you take the following steps:
The table below summarizes the core information about this compound:
| Property | Description |
|---|---|
| Core Identity | Deuterium-labeled version of Fusidic Acid [1]. |
| Primary Application | Serves as a tracer for quantitative analysis using NMR, GC-MS, or LC-MS; not primarily intended for direct antibacterial efficacy studies [1]. |
| Mechanism of Action | Inherits the mechanism of Fusidic Acid: inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome [1]. |
| Key Differentiator | The incorporation of deuterium atoms can potentially alter the pharmacokinetic and metabolic profiles of the drug, which is useful for tracking its distribution and breakdown in research settings [1]. |
This compound is derived from Fusidic Acid, and its research use is grounded in the properties of this parent compound. The table below outlines the antibacterial profile of Fusidic Acid itself.
| Aspect | Details |
|---|---|
| Antibacterial Spectrum | Narrow spectrum, primarily effective against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA and MSSA; Streptococcus pyogenes) [2]. |
| Potency (MIC values) | Typical MIC against S. aureus: ~0.125 µg/mL [3] [2]. Inherently less active against S. pyogenes (MIC90: 4–8 µg/mL), yet remains clinically effective due to favorable pharmacokinetics [2]. |
| Gram-negative Activity | Generally inactive due to inability to penetrate the outer membrane. Activity can be restored in laboratory strains with permeabilized membranes (e.g., E. coli ΔtolC MIC: 2 µg/mL) [3]. |
While this compound itself may not be the subject of comparative efficacy studies, research on Fusidic Acid and its novel derivatives involves specific experimental protocols.
Typical methodologies used in this field include:
The pursuit of enhanced fusidic acid derivatives follows a logical research pathway, which can be visualized as follows:
Current research is actively exploring modifications to the fusidic acid scaffold to overcome its limitations. Promising approaches include:
The anti-inflammatory effects of fusidic acid and its derivatives have been demonstrated in various experimental models, primarily through their ability to inhibit key pro-inflammatory pathways. The table below summarizes the core experimental findings.
| Compound Tested | Experimental Model | Key Anti-Inflammatory Outcomes | Proposed Primary Molecular Target |
|---|---|---|---|
| Fusidic Acid (FA) / WU-FA-01 (Hydrogenated derivative) [1] | TPA-induced mouse ear edema [1] | ↓ Ear edema (dose-dependent); ↓ expression of IL-1β, TNF-α, and COX-2; Suppression of p65, IκB-α, and p-IκB-α proteins [1] | NF-κB signaling pathway [1] |
| Novel FA Derivative (Compound 12) [2] | LPS-induced acute liver injury (in vivo & in vitro) [2] | ↓ Inflammatory factors (IL-6, TNF-α); Improved liver pathological damage; Inhibition of RIPK1, p-IκB, p-p65, p-p38, p-JNK, p-ERK [2] | RIPK1, modulating NF-κB and MAPK pathways [2] |
| FA and Aromatic Derivatives (e.g., FA-15) [3] | TPA-induced mouse ear edema [3] | ↓ Ear edema (dose-dependent) [3] | Not fully elucidated; believed to involve suppression of TPA-stimulated cytokines [3] |
To ensure reproducibility, here are the methodologies for the key experiments cited.
This is a standard and widely used model for screening topical anti-inflammatory agents.
These cell-based assays help elucidate the specific molecular targets.
The experimental data indicates that fusidic acid and its derivatives exert anti-inflammatory effects primarily by modulating the NF-κB pathway, with emerging evidence for RIPK1 and MAPK pathway involvement. The following diagram integrates these mechanisms based on the cited research.
Diagram: Anti-inflammatory pathways modulated by fusidic acid derivatives. FA and its derivative WU-FA-01 directly inhibit the NF-κB pathway [1]. The novel derivative 12 targets RIPK1, upstream of both NF-κB and MAPK pathways, providing a broader mechanism [2].